molecular formula C17H18N2O B3054332 [1,1'-Biphenyl]-4-yl(piperazin-1-yl)methanone CAS No. 5968-73-0

[1,1'-Biphenyl]-4-yl(piperazin-1-yl)methanone

Cat. No.: B3054332
CAS No.: 5968-73-0
M. Wt: 266.34 g/mol
InChI Key: NLAJSOUSZYQAGX-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-yl(piperazin-1-yl)methanone is a compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a biphenyl group attached to a piperazine ring through a methanone linkage. The unique structure of this compound makes it a valuable candidate for various applications in medicinal chemistry, biology, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl(piperazin-1-yl)methanone typically involves the reaction of biphenyl derivatives with piperazine under specific conditions. One common method involves the use of phenyl(piperazin-1-yl)methanone derivatives, which are synthesized through a virtual screening protocol based on a fingerprint-driven consensus docking approach . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-4-yl(piperazin-1-yl)methanone may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl(piperazin-1-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the piperazine ring.

Scientific Research Applications

[1,1’-Biphenyl]-4-yl(piperazin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl(piperazin-1-yl)methanone primarily involves the inhibition of monoacylglycerol lipase (MAGL). By inhibiting MAGL, the compound prevents the degradation of 2-arachidonoylglycerol (2-AG), an endocannabinoid that activates cannabinoid receptors CB1 and CB2 . This leads to elevated levels of 2-AG, which can have various therapeutic effects, including pain relief and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,1’-Biphenyl]-4-yl(piperazin-1-yl)methanone lies in its biphenyl group, which enhances its biological activity and makes it a versatile compound for various applications. Its ability to inhibit MAGL and its potential anticancer properties further distinguish it from other similar compounds.

Properties

IUPAC Name

(4-phenylphenyl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17(19-12-10-18-11-13-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAJSOUSZYQAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417282
Record name biphenyl-4-yl(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5968-73-0
Record name biphenyl-4-yl(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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